molecular formula C21H12Cl2N2O5 B11522561 2-chloro-5-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid

2-chloro-5-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid

Cat. No.: B11522561
M. Wt: 443.2 g/mol
InChI Key: MZWXOLZNCYVWAH-YBEGLDIGSA-N
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Description

2-chloro-5-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated benzoic acid moiety, a furan ring, and a pyrazolidinone group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the pyrazolidinone intermediate: This step involves the reaction of 3-chlorophenylhydrazine with a suitable diketone to form the pyrazolidinone ring.

    Synthesis of the furan ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor.

    Coupling of the intermediates: The pyrazolidinone and furan intermediates are coupled using a suitable coupling reagent, such as a palladium catalyst, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to reduce specific functional groups.

    Substitution: The chlorinated positions in the compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-chloro-5-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound can be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    2-chlorobenzoic acid: A simpler analog with similar structural features but lacking the furan and pyrazolidinone groups.

    3-chlorophenylhydrazine: A precursor used in the synthesis of the pyrazolidinone intermediate.

    Furan-2-carboxylic acid: A compound with a similar furan ring structure.

Uniqueness

2-chloro-5-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid is unique due to its combination of structural features, including the chlorinated benzoic acid, furan ring, and pyrazolidinone group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H12Cl2N2O5

Molecular Weight

443.2 g/mol

IUPAC Name

2-chloro-5-[5-[(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C21H12Cl2N2O5/c22-12-2-1-3-13(9-12)25-20(27)16(19(26)24-25)10-14-5-7-18(30-14)11-4-6-17(23)15(8-11)21(28)29/h1-10H,(H,24,26)(H,28,29)/b16-10-

InChI Key

MZWXOLZNCYVWAH-YBEGLDIGSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/C(=O)N2

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)C(=O)N2

Origin of Product

United States

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